molecular formula C14H13FN4O B15105312 5-fluoro-1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-2-carboxamide

5-fluoro-1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-2-carboxamide

Cat. No.: B15105312
M. Wt: 272.28 g/mol
InChI Key: CNGBFLPCWOYHNJ-UHFFFAOYSA-N
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Description

5-fluoro-1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-2-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorine atom, a methyl group, and a pyrazolyl group attached to an indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods that construct the indole ring.

    Introduction of the Fluorine Atom: This step often involves electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Pyrazolyl Group: This can be done through a coupling reaction, such as Suzuki or Stille coupling, using appropriate pyrazole derivatives.

    Formation of the Carboxamide Group: This step involves the reaction of the carboxylic acid derivative with an amine to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

5-fluoro-1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor of specific enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammation.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-fluoro-1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-2-carboxamide is unique due to its specific structural features, such as the presence of both a fluorine atom and a pyrazolyl group. These features may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H13FN4O

Molecular Weight

272.28 g/mol

IUPAC Name

5-fluoro-1-methyl-N-(1-methylpyrazol-4-yl)indole-2-carboxamide

InChI

InChI=1S/C14H13FN4O/c1-18-8-11(7-16-18)17-14(20)13-6-9-5-10(15)3-4-12(9)19(13)2/h3-8H,1-2H3,(H,17,20)

InChI Key

CNGBFLPCWOYHNJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CC3=C(N2C)C=CC(=C3)F

Origin of Product

United States

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